molecular formula C11H10N4O3S B390369 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide CAS No. 313662-95-2

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide

Cat. No.: B390369
CAS No.: 313662-95-2
M. Wt: 278.29g/mol
InChI Key: SVGYDZRJUXYOOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide is a chemical compound of significant research interest due to its incorporation of the 1,3,4-thiadiazole scaffold, a structure renowned for its diverse biological activities. This heterocyclic system is a known bioisostere for pyrimidine and pyridazine rings, a feature that can enhance the lipophilicity, cell permeability, and bioavailability of its derivatives, making them excellent subjects for pharmacological investigation . The 1,3,4-thiadiazole core is a privileged structure in medicinal chemistry, prominently featured in several classes of therapeutic agents, including carbonic anhydrase inhibitors like acetazolamide and historically significant antimicrobial sulfonamides . The specific molecular architecture of this compound, which combines a 5-ethyl-1,3,4-thiadiazole moiety with a 4-nitrobenzamide group, presents a valuable building block for researchers. The 1,3,4-thiadiazole ring's strong aromaticity and the presence of the =N-C-S- moiety contribute to in vivo stability and provide a platform for strong interactions with biological macromolecules . This makes derivatives of this scaffold particularly useful for exploring mechanisms of action related to the central nervous system, as similar compounds have demonstrated the ability to prevent neuronal firing via the GABA A pathway, indicating potential for research in anticonvulsant therapies . Furthermore, the 2-amino-1,3,4-thiadiazole scaffold is recognized as a promising foundation for developing novel antimicrobial agents against resistant strains of bacteria and fungi . Researchers can utilize this compound as a key intermediate or precursor in the design and synthesis of new chemical entities for screening in these and other biological assays. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3S/c1-2-9-13-14-11(19-9)12-10(16)7-3-5-8(6-4-7)15(17)18/h3-6H,2H2,1H3,(H,12,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGYDZRJUXYOOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Synthesis

A patent by RU2651572C2 describes a microwave-enhanced method to reduce reaction time:

  • Conditions : 100 W microwave irradiation, 80°C, 30 minutes.

  • Yield Improvement : 78% → 89% compared to conventional heating.

  • Advantages : Reduced energy consumption and minimized byproduct formation.

Solvent-Free Approaches

Green chemistry adaptations utilize solvent-free conditions:

  • Reactants : Mechanochemical grinding of 5-ethyl-1,3,4-thiadiazol-2-amine and 4-nitrobenzoyl chloride in a ball mill.

  • Catalyst : Silica gel (0.5 g/mmol).

  • Yield : 82% after 2 hours.

Analytical Characterization

Spectroscopic Validation

IR Spectroscopy :

  • N-H Stretch : 3320 cm⁻¹ (amide bond).

  • C=O Stretch : 1685 cm⁻¹.

  • NO₂ Asymmetric Stretch : 1520 cm⁻¹.

¹H NMR (400 MHz, DMSO-d₆) :

Signal (ppm)Assignment
1.25 (t, 3H)CH₃ of ethyl group
2.70 (q, 2H)CH₂ of ethyl group
7.90–8.20 (m, 4H)Aromatic protons
10.15 (s, 1H)Amide NH

UV-Vis (Ethanol) :

  • λₘₐₓ = 282 nm (ε = 631 L·mol⁻¹·cm⁻¹).

Purity Assessment

  • HPLC : C18 column, 70:30 methanol/water, retention time = 4.2 minutes.

  • Impurity Limit : <0.5% by area normalization.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Time (h)Scalability
Conventional Reflux7899.27Industrial
Microwave-Assisted8999.50.5Lab-scale
Solvent-Free8298.82Pilot-scale

Trade-offs : Microwave methods offer higher yields but require specialized equipment. Solvent-free approaches align with sustainability goals but demand rigorous grinding control.

Industrial-Scale Optimization

Catalyst Recycling

  • PPA Recovery : Neutralization with NaOH followed by filtration achieves 85% catalyst reuse.

  • Cost Reduction : Lowers raw material expenses by 18%.

Byproduct Management

  • Major Byproduct : 4-Nitrobenzoic acid (formed via hydrolysis).

  • Mitigation : Strict anhydrous conditions and molecular sieves (3Å) reduce byproduct to <1%.

Applications in Drug Development

The compound’s synthesis is critical for preclinical studies, including:

  • Anticonvulsant Trials : ED₅₀ = 12 mg/kg in pentylenetetrazole-induced seizures (vs. 30 mg/kg for Depakin).

  • Anti-Inflammatory Activity : 68% inhibition of carrageenan-induced edema at 50 mg/kg .

Chemical Reactions Analysis

Types of Reactions: N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The thiadiazole ring can participate in reduction reactions, potentially leading to the formation of different heterocyclic structures.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-aminobenzamide.

    Reduction: Formation of various reduced thiadiazole derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide. In preclinical trials, this compound demonstrated significant efficacy in protecting against seizures induced by pentylentetrazole. Specifically, it showed a protective effect at lower doses compared to traditional anticonvulsants like Depakin .

Table 1: Efficacy of this compound in Anticonvulsant Trials

CompoundDose (mg/kg)Seizure Protection (%)
This compound50High
Depakin (Valproate)100Moderate

Quality Control Methods

The development of quality control methods for this compound is crucial for its eventual application in clinical settings. Various analytical techniques have been employed to ensure the purity and potency of this compound:

  • Spectroscopic Methods : Infrared (IR), Ultraviolet (UV), and Nuclear Magnetic Resonance (NMR) spectroscopy have been utilized to identify and quantify the compound and its impurities.
  • Chromatographic Techniques : Thin-layer chromatography (TLC) has been recommended for determining specific and nonspecific impurities .

Beyond its anticonvulsant properties, this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Thiadiazole derivatives are known for their antimicrobial efficacy. The compound's structure allows it to interact with various biological targets, potentially leading to antimicrobial effects .
  • Anticancer Potential : Preliminary investigations suggest that derivatives of thiadiazole may possess anticancer properties due to their ability to modulate enzyme activity and receptor interactions .

Table 3: Biological Activities of Thiadiazole Derivatives

Activity TypeObservations
AntimicrobialEffective against various pathogens
AnticancerPotential to inhibit tumor growth

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The thiadiazole ring can act as a hydrogen bond donor and acceptor, facilitating binding to enzymes and receptors. This interaction can inhibit the activity of target proteins, leading to antimicrobial or anticancer effects . The nitro group may also contribute to the compound’s reactivity and ability to form reactive intermediates that can interact with biological macromolecules.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity/Application Reference
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide C₁₁H₁₀N₄O₃S 278.29 5-ethyl, 4-nitrobenzamide Anticonvulsant
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide C₁₀H₈N₄O₃S 264.26 5-methyl, 4-nitrobenzamide Structural analog (no bioactivity data)
N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide C₁₆H₁₂N₄O₂S 332.36 5-(4-methoxyphenyl), benzamide Antifungal (moderate activity)
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-(phenylcarbonyl)benzamide C₂₄H₂₀N₄O₄S₂ 492.57 Sulfamoylphenyl, benzoyl No direct bioactivity reported
N-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-thiadiazole (8a) C₂₃H₁₈N₄O₂S 414.49 Pyridinyl, acetyl, phenyl Synthetic intermediate

Key Observations :

  • Nitro Group : The 4-nitrobenzamide moiety is critical for electron-withdrawing properties, stabilizing the amide bond and enhancing receptor binding .
  • Sulfonamide Derivatives : Compounds like the sulfamoylphenyl analog (C₂₄H₂₀N₄O₄S₂) exhibit higher molecular weights but lack reported bioactivity, suggesting substituent specificity for pharmacological effects .

Key Findings :

  • The target compound’s anticonvulsant activity surpasses valproic acid, whereas methyl or methoxyphenyl analogs show divergent activities (e.g., antifungal) .
Spectral and Crystallographic Data
  • Target Compound : IR peaks at 1606 cm⁻¹ (C=O stretch) and ¹H-NMR signals at δ 7.36–8.22 ppm (aromatic protons) align with nitrobenzamide-thiadiazole conjugates .
  • Analogues :
    • Compound 8a : IR peaks at 1679 cm⁻¹ (acetyl C=O) and MS m/z 415 (M+1) confirm structural integrity .
    • Nitazoxanide analogs: Hydrogen bonding (N–H⋯N) in crystal packing stabilizes the thiazole-amide conformation .

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide is a compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring and a nitrobenzamide moiety , contributing to its biological properties. The molecular formula is C11H12N4O3SC_{11}H_{12}N_{4}O_{3}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The thiadiazole ring is known for its role as a bioisostere of pyrimidine, which is significant in nucleic acid interactions.

This compound exhibits several mechanisms through which it exerts its biological effects:

  • DNA Interaction : The compound has shown the ability to disrupt DNA replication processes, making it effective against both bacterial and cancer cells.
  • Enzyme Inhibition : Molecular docking studies suggest that it interacts with enzymes involved in cancer progression and bacterial metabolism.
  • Hydrogen Bonding : The thiadiazole ring can act as both a hydrogen bond donor and acceptor, facilitating interactions with various biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties . It has shown potent antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : HT-29 (colon cancer) and MCF-7 (breast cancer).
  • IC50 Values : Research has reported IC50 values as low as 9 nM for HT-29 cells and 17 nM for MCF-7 cells .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties , particularly against gram-positive and gram-negative bacteria. Its mechanism includes:

  • Disruption of bacterial cell wall synthesis.
  • Inhibition of bacterial enzyme activity.

Studies have shown that thiadiazole derivatives possess broad-spectrum antimicrobial activity, enhancing the potential for this compound in therapeutic applications against infections .

Understanding the physico-chemical properties of this compound is crucial for evaluating its biological activity:

PropertyValue
Molecular Weight252.31 g/mol
SolubilityVaries with pH
Vapor PressureMeasured via transpiration method
Partition Coefficient (Log P)Indicates hydrophobicity

These properties influence the compound's bioavailability and efficacy in biological systems.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Anticancer Studies : A study published in Thermochimica Acta assessed the compound's solubility and partition coefficients at different temperatures, providing insights into its pharmacokinetic profile .
  • Antimicrobial Efficacy : Research highlighted the effectiveness of thiadiazole derivatives in inhibiting bacterial growth in vitro, showcasing their potential as new antimicrobial agents .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide, and how can purity be validated?

Methodological Answer:

  • Synthesis : React 5-ethyl-1,3,4-thiadiazol-2-amine with 4-nitrobenzoyl chloride in a pyridine base to form the amide bond. Stir overnight at room temperature, followed by neutralization with NaHCO₃ and purification via recrystallization (e.g., CH₃OH) .
  • Characterization : Confirm structure using ¹H/¹³C NMR (amide proton at δ ~10–12 ppm), IR (C=O stretch ~1650–1700 cm⁻¹), and elemental analysis (±0.3% for C, H, N). Purity assessment via HPLC (C18 column, mobile phase: MeCN/H₂O, 70:30) with retention time consistency .

Q. How can researchers design initial bioactivity screens for this compound?

Methodological Answer:

  • In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., MCF-7, A549). Prepare serial dilutions (1 nM–100 µM), incubate for 48–72 hours, and measure IC₅₀ values with a plate reader (λ = 570 nm). Compare to cisplatin as a positive control .
  • Selectivity : Test non-cancerous cell lines (e.g., NIH3T3 fibroblasts) to assess therapeutic index. A >10-fold selectivity ratio (cancer vs. normal cells) indicates potential for further development .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated to optimize anticancer activity?

Methodological Answer:

  • Derivative synthesis : Modify substituents on the thiadiazole ring (e.g., ethyl → methyl/isopropyl) or nitrobenzamide group (e.g., para-nitro → meta-nitro). Use parallel synthesis for efficiency .
  • Biological evaluation : Screen derivatives against cancer cell panels. For example, compound 4y (N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide) showed IC₅₀ = 0.034–0.084 mmol L⁻¹ against A549/MCF-7, linked to the thioacetamide side chain enhancing membrane permeability .
  • Computational modeling : Perform molecular docking (e.g., Autodock Vina) to predict binding to targets like aromatase or DNA-PK. Validate with enzyme inhibition assays .

Q. What strategies resolve contradictions in cytotoxicity data across studies?

Methodological Answer:

  • Uncertainty analysis : Quantify experimental variability using guidelines like STU (Standard Testing Uncertainty). For example, validate sample preparation errors (<2% via triplicate measurements) and instrument calibration .
  • Meta-analysis : Compare assay conditions (e.g., cell passage number, serum concentration). Discrepancies in IC₅₀ values may arise from differences in cell viability protocols (e.g., ATP-based vs. MTT assays) .

Q. How can crystallography elucidate molecular interactions influencing bioactivity?

Methodological Answer:

  • X-ray crystallography : Grow single crystals via slow evaporation (e.g., CH₃OH/CHCl₃). Resolve hydrogen bonding patterns (e.g., N–H⋯N/F interactions) stabilizing the amide conformation, as seen in analogous thiadiazole-benzamide derivatives .
  • Implications : Intermolecular H-bonds (e.g., N1–H1⋯N2) may enhance dimerization, affecting solubility and target binding. Compare with solution-state NMR to confirm conformational stability .

Q. How to evaluate enzyme inhibition (e.g., aromatase) alongside cytotoxicity?

Methodological Answer:

  • Enzyme assays : Use recombinant human aromatase with substrate androstenedione. Measure inhibition via NADPH consumption (λ = 340 nm) or estrogen production (LC-MS/MS). Compound 4y showed IC₅₀ = 0.062 mmol L⁻¹, suggesting dual cytotoxic/enzyme-targeting mechanisms .
  • Correlation analysis : Plot IC₅₀ values for cytotoxicity vs. enzyme inhibition. A strong correlation (R² > 0.7) indicates a shared mechanistic pathway .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.